Cas no 2287300-98-3 (4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole)

4-Bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core substituted with bromo and fluoro groups at the 4- and 6-positions, respectively, and a thian-4-yl moiety at the 1-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromo and fluoro substituents enhance its utility in cross-coupling reactions, while the thian-4-yl group contributes to steric and electronic modulation. Its well-defined molecular architecture allows for precise functionalization, supporting applications in medicinal chemistry and material science. The compound’s stability under various conditions further underscores its suitability for diverse synthetic pathways.
4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole structure
2287300-98-3 structure
商品名:4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole
CAS番号:2287300-98-3
MF:C11H11BrFN3S
メガワット:316.192543268204
CID:5804760
PubChem ID:165741885

4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole 化学的及び物理的性質

名前と識別子

    • EN300-6749506
    • 2287300-98-3
    • 4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole
    • インチ: 1S/C11H11BrFN3S/c12-9-5-7(13)6-10-11(9)14-15-16(10)8-1-3-17-4-2-8/h5-6,8H,1-4H2
    • InChIKey: IKARRRIMLXJJLJ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=CC2=C1N=NN2C1CCSCC1)F

計算された属性

  • せいみつぶんしりょう: 314.98411g/mol
  • どういたいしつりょう: 314.98411g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 56Ų

4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6749506-1.0g
4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole
2287300-98-3 95.0%
1.0g
$842.0 2025-03-13
Enamine
EN300-6749506-0.1g
4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole
2287300-98-3 95.0%
0.1g
$741.0 2025-03-13
Enamine
EN300-6749506-0.05g
4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole
2287300-98-3 95.0%
0.05g
$707.0 2025-03-13
Enamine
EN300-6749506-2.5g
4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole
2287300-98-3 95.0%
2.5g
$1650.0 2025-03-13
Enamine
EN300-6749506-0.25g
4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole
2287300-98-3 95.0%
0.25g
$774.0 2025-03-13
Enamine
EN300-6749506-5.0g
4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole
2287300-98-3 95.0%
5.0g
$2443.0 2025-03-13
Enamine
EN300-6749506-0.5g
4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole
2287300-98-3 95.0%
0.5g
$809.0 2025-03-13
Enamine
EN300-6749506-10.0g
4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole
2287300-98-3 95.0%
10.0g
$3622.0 2025-03-13

4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole 関連文献

4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazoleに関する追加情報

Introduction to 4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole (CAS No. 2287300-98-3)

4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2287300-98-3, belongs to the benzotriazole class, a structural motif known for its broad spectrum of biological activities. The presence of both bromo and fluoro substituents, along with a thiophene ring at the 1-position, endows this molecule with unique electronic and steric properties that make it a valuable scaffold for drug discovery.

The benzotriazole core is a prominent pharmacophore in modern medicinal chemistry, contributing to the development of numerous therapeutic agents. Its three-membered aromatic ring system facilitates interactions with biological targets such as enzymes and receptors, making it an ideal platform for modulating biological processes. In particular, the thian-4-yl substituent introduces sulfur into the molecule, which can enhance binding affinity and selectivity by forming hydrogen bonds or participating in π-stacking interactions.

The bromo and fluoro atoms are strategically positioned to influence the electronic distribution of the molecule. Bromine, being an electronegative halogen, can modulate the reactivity of adjacent functional groups, while fluorine's small size and high electronegativity can improve metabolic stability and binding affinity. These substituents are commonly employed in drug design to fine-tune pharmacokinetic properties and target specificity.

Recent advancements in computational chemistry have enabled the rational design of molecules like 4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole by predicting their interaction with biological targets. Molecular docking studies have shown that this compound exhibits potential binding to various enzymes and receptors involved in inflammatory pathways. This has spurred interest in its potential as an anti-inflammatory agent, particularly in conditions where modulating such pathways could provide therapeutic benefits.

Moreover, the structural features of this compound make it a promising candidate for further derivatization. By altering the substituents or introducing additional functional groups, chemists can explore novel analogs with enhanced biological activity. For instance, replacing the bromo group with another halogen or modifying the thiophene ring could lead to compounds with improved solubility or bioavailability.

In vitro studies have begun to elucidate the mechanism of action of 4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole. Initial experiments suggest that it may interfere with key signaling pathways by inhibiting specific enzymes or receptors. These findings are particularly exciting as they could pave the way for new therapeutic strategies targeting diseases associated with dysregulated signaling.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that subsequent biological evaluations are conducted on well-characterized material. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the benzotriazole core and introducing the desired substituents.

As research progresses, 4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole is expected to play a crucial role in drug discovery efforts aimed at addressing unmet medical needs. Its unique structural features and demonstrated biological activity make it a compelling candidate for further investigation. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into tangible therapeutic outcomes.

The growing interest in heterocyclic compounds like benzotriazoles underscores their importance as building blocks in medicinal chemistry. The versatility of these molecules allows for extensive structural diversification, enabling researchers to explore a wide range of biological activities. As our understanding of molecular interactions continues to evolve, compounds such as 4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole will undoubtedly contribute to the development of next-generation pharmaceuticals.

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